(R)-4-Propyldihydrofuran-2(3H)-one
Overview
Description
®-4-Propyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a propyl group attached to the fourth carbon and a lactone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Propyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 4-hydroxy-2-pentenoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-Propyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the cyclization process, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Propyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group, yielding diols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Propyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, ®-4-Propyldihydrofuran-2(3H)-one and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-Propyldihydrofuran-2(3H)-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The lactone group can undergo hydrolysis, releasing active metabolites that exert biological effects. The furan ring may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Methyldihydrofuran-2(3H)-one: Similar structure with a methyl group instead of a propyl group.
®-4-Ethyldihydrofuran-2(3H)-one: Contains an ethyl group at the fourth position.
®-4-Butyldihydrofuran-2(3H)-one: Features a butyl group attached to the furan ring.
Uniqueness
®-4-Propyldihydrofuran-2(3H)-one is unique due to its specific propyl substitution, which can influence its reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from its analogs.
Properties
IUPAC Name |
(4R)-4-propyloxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTUTJMZAZZKAZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63095-51-2 | |
Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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